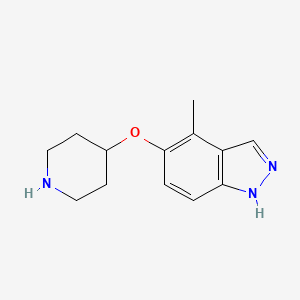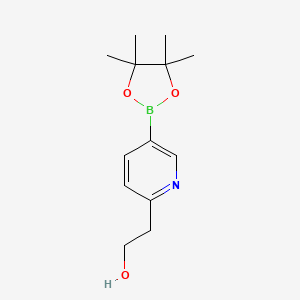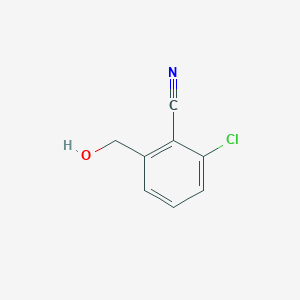
2-Chloro-6-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-(hydroxymethyl)benzonitrile involves the reaction of 2-chlorobenzonitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Chlorobenzonitrile and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(carboxymethyl)benzonitrile.
Reduction: 2-Chloro-6-(hydroxymethyl)benzylamine.
Substitution: 2-Amino-6-(hydroxymethyl)benzonitrile (when reacted with ammonia).
Aplicaciones Científicas De Investigación
2-Chloro-6-(hydroxymethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It may be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(hydroxymethyl)benzonitrile depends on its specific application. In general, the compound may interact with biological molecules such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can enhance solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Chloro-6-methylbenzonitrile: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Amino-6-(hydroxymethyl)benzonitrile: Contains an amino group instead of a chlorine atom, leading to different chemical properties and applications.
Uniqueness
2-Chloro-6-(hydroxymethyl)benzonitrile is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
2-chloro-6-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2 |
Clave InChI |
GMEJEMQFFXZHSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


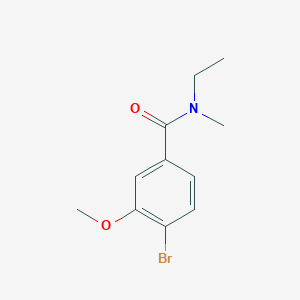
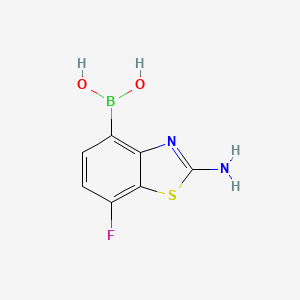
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
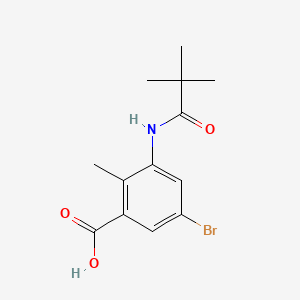
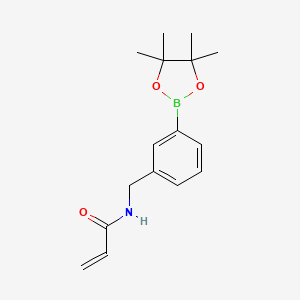
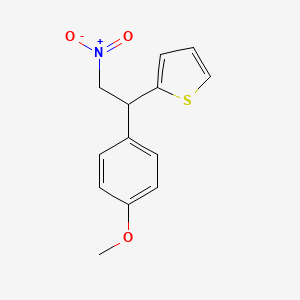
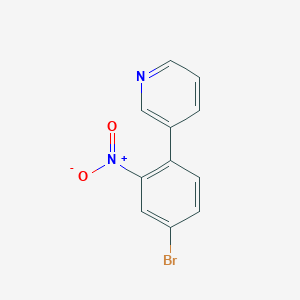
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)

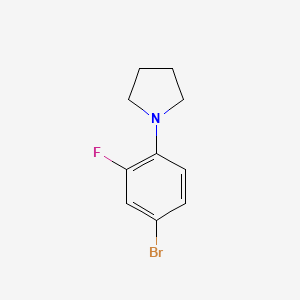
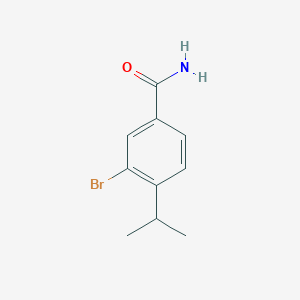
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
